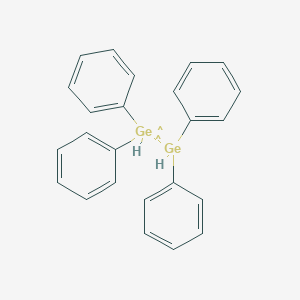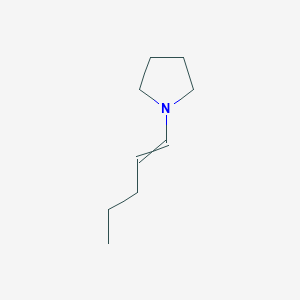
1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, trans- is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is also known as tetrahydro-1,2-naphthalenediol or THN and has a molecular formula of C10H12O2. The trans-isomer of THN is the most stable form and is commonly used in research studies.
科学研究应用
THN has been extensively studied for its potential applications in various fields, including medicine, materials science, and environmental science. In medicine, THN has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. THN has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In materials science, THN has been used as a building block for the synthesis of new materials with unique properties. In environmental science, THN has been used as a model compound for studying the fate and transport of pollutants in the environment.
作用机制
The mechanism of action of THN is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. THN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. THN has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling. Additionally, THN has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
THN has been shown to have various biochemical and physiological effects. In vitro studies have shown that THN can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. THN has also been shown to increase the expression of antioxidant enzymes and protect cells from oxidative stress. In vivo studies have shown that THN can reduce inflammation and oxidative stress in animal models of disease.
实验室实验的优点和局限性
THN has several advantages for use in lab experiments. It is readily available and can be synthesized using simple methods. THN is also relatively stable and can be stored for long periods of time. However, THN has some limitations for use in lab experiments. It has low solubility in water, which can limit its use in certain applications. THN is also sensitive to light and air, which can cause degradation over time.
未来方向
There are several future directions for research on THN. One area of interest is the development of new materials using THN as a building block. THN has been shown to have unique properties that make it a promising candidate for the synthesis of new materials with advanced properties. Another area of interest is the development of THN-based drugs for the treatment of neurodegenerative diseases. THN has been shown to have neuroprotective properties and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of THN and its potential applications in various fields.
Conclusion
In conclusion, THN is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. THN can be synthesized using various methods and has been extensively studied for its potential use in medicine, materials science, and environmental science. THN has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties and may be useful in the treatment of neurodegenerative diseases. THN has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on THN, including the development of new materials and drugs for the treatment of disease.
合成方法
THN can be synthesized through various methods, including the reduction of 1,2-naphthoquinone with sodium borohydride or lithium aluminum hydride. Another method involves the reduction of 1,2-naphthoquinone with zinc and hydrochloric acid. The yield of THN from these methods ranges from 40-70%.
属性
CAS 编号 |
14211-53-1 |
|---|---|
产品名称 |
1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, trans- |
分子式 |
C10H12O2 |
分子量 |
164.2 g/mol |
IUPAC 名称 |
1,2,3,4-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C10H12O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-12H,5-6H2 |
InChI 键 |
KMQJJAOZMONGLS-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(C1O)O |
规范 SMILES |
C1CC2=CC=CC=C2C(C1O)O |
其他 CAS 编号 |
57495-92-8 |
同义词 |
1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene, (1S-cis)-isomer 1,2-dihydroxytetralin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227666.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B227677.png)

![3-amino-6-methyl-N-(4-methyl-1-piperazinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B227688.png)

![3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B227696.png)
![Methyl [(2-chlorobenzyl)amino]acetate](/img/structure/B227699.png)
![Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid](/img/structure/B227718.png)



